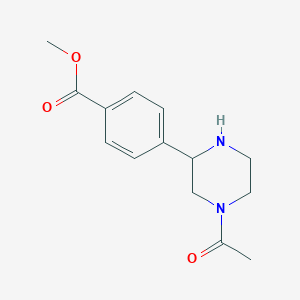

Methyl 4-(4-acetylpiperazin-2-yl)benzoate

Description

Methyl 4-(4-acetylpiperazin-2-yl)benzoate is a benzoate ester derivative featuring a piperazine ring substituted with an acetyl group at the 4-position and linked to the para position of the benzoate moiety. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-(4-acetylpiperazin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-13(9-16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNRNLNQYOMIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-acetylpiperazin-2-yl)benzoate typically involves the reaction of 4-(4-acetylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid derivative reacts with methanol to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, such as the reduction of the acetyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products Formed:

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Alcohol derivatives of the acetyl group.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Methyl 4-(4-methylpiperazin-1-yl)benzoate

- Structure : Replaces the acetyl group with a methyl group on the piperazine.

- Properties : The methyl group increases lipophilicity (logP ≈ 1.8) compared to the acetylated derivative (logP ≈ 1.2), as inferred from RP-HPLC data for analogous compounds .

- Synthesis : Typically synthesized via nucleophilic substitution between methyl 4-fluorobenzoate and 4-methylpiperazine .

Ethyl 4-(4-phenylpiperazin-1-yl)benzoate

- Structure : Ethyl ester with a phenyl-substituted piperazine.

- Properties : The phenyl group introduces steric bulk, reducing water solubility but enhancing π-π stacking interactions. pKa values for similar compounds range from 7.2–8.5, indicating moderate basicity .

Methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate

- Structure : Features an acetamido linker between the piperazine and benzoate.

Derivatives with Modified Ester Groups

Ethyl 4-(4-acetylpiperazin-1-yl)benzoate

- Structure : Ethyl ester variant of the target compound.

- Properties : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, influencing metabolic stability .

Methyl 4-(piperazin-1-yl)benzoate

Key Structural and Functional Differences

- Acetyl vs. Methyl/Phenyl Groups : The acetyl group in the target compound reduces basicity and lipophilicity compared to methyl or phenyl substituents, enhancing water solubility and metabolic stability .

- Ester Variations : Methyl esters hydrolyze faster than ethyl esters, impacting bioavailability. Ethyl derivatives may offer prolonged activity in vivo .

- Linker Modifications : Amide or alkyl linkers (e.g., acetamido in ) alter conformational flexibility and intermolecular interactions, affecting binding to biological targets .

Biological Activity

Methyl 4-(4-acetylpiperazin-2-yl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with an acetylpiperazine substituent. The presence of the acetyl group enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. Its molecular formula is C14H18N2O2, and it has a molecular weight of approximately 246.31 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The acetyl group and the piperazine ring are crucial for binding to these targets, modulating their activity.

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : Research has shown that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, it has been observed to reduce the expression levels of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

The compound's ability to modulate key apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of this compound against skin infections caused by Staphylococcus aureus, patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

A recent study evaluated the efficacy of this compound in combination with traditional chemotherapeutics for treating breast cancer. The results indicated enhanced cytotoxic effects when used alongside doxorubicin, suggesting a synergistic effect that could improve patient outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.